![molecular formula C8H7ClN2O B13676743 6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13676743.png)
6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxypyridine and 2-chloropyridine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including halogenation and cyclization.
Cyclization: The intermediate undergoes cyclization to form the pyrrolo[3,2-c]pyridine core structure.
Final Product:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Cyclization Reactions: Further cyclization reactions can be performed to create more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can modify the oxidation state of the compound .
Aplicaciones Científicas De Investigación
6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly in the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Chemical Biology: It serves as a tool compound for probing biological pathways and understanding the mechanism of action of various enzymes and receptors.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-1H-pyrrolo[3,2-c]pyridine: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
4-Methoxy-1H-pyrrolo[3,2-c]pyridine: Lacks the chloro group, which may influence its pharmacokinetic properties and target specificity.
1H-pyrrolo[2,3-b]pyridine: A different isomer with distinct biological activities and applications.
Uniqueness
6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both chloro and methoxy groups, which contribute to its specific chemical and biological properties. These functional groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile .
Propiedades
Fórmula molecular |
C8H7ClN2O |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-5-2-3-10-6(5)4-7(9)11-8/h2-4,10H,1H3 |
Clave InChI |
UEYUPLBINFGFSK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=CNC2=CC(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


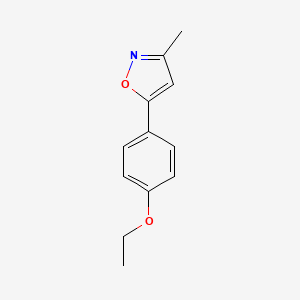

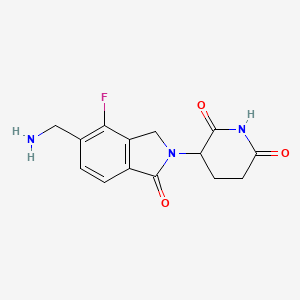
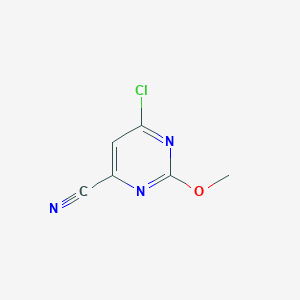
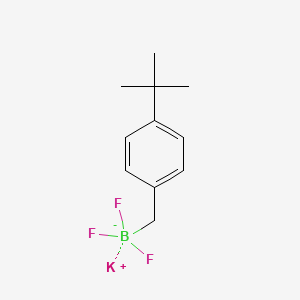
![5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13676694.png)
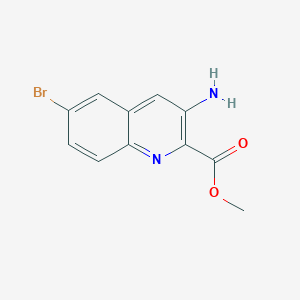
![3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13676707.png)
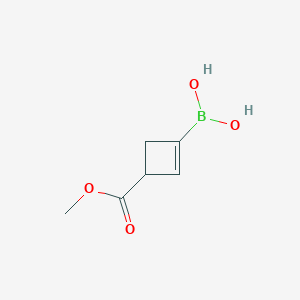
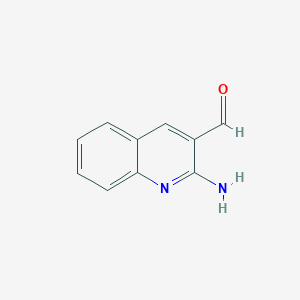
![(E)-3-(Dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B13676721.png)
![Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride](/img/structure/B13676726.png)

![1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13676735.png)
